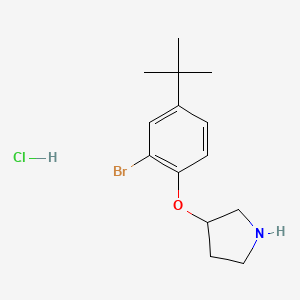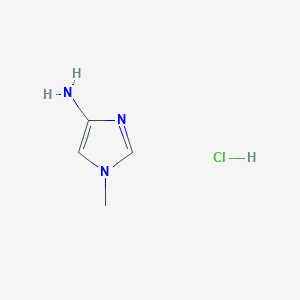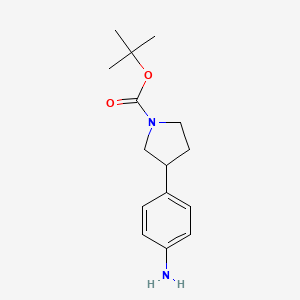![molecular formula C11H16N2O2 B1466586 2-[(3-Aminoazétidin-1-yl)méthyl]-6-méthoxyphénol CAS No. 1466161-39-6](/img/structure/B1466586.png)
2-[(3-Aminoazétidin-1-yl)méthyl]-6-méthoxyphénol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol” has been described in the literature. For instance, the synthesis of “methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate dihydrochloride” involves the reaction of methyl 2-(dimethoxyphosphoryl)acetate with 1-Boc-3-azetidinone in the presence of sodium hydride .
Molecular Structure Analysis
The molecular structure of “2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol” can be inferred from its IUPAC name and molecular formula. The compound contains an azetidine ring, which is a four-membered cyclic amine, attached to a phenol group through a methylene bridge. The phenol group is substituted with a methoxy group .
Applications De Recherche Scientifique
Synthèse de dérivés d'acides aminés hétérocycliques
Ce composé est utilisé dans la synthèse de nouveaux dérivés d'acides aminés hétérocycliques. Ces dérivés sont créés par une addition aza-Michael d'hétérocycles NH, qui est une étape cruciale dans la production d'anneaux d'azétidine et d'oxétane fonctionnalisés . Ces cycles sont importants en raison de leur présence dans diverses molécules biologiquement actives.
Développement d'agonistes du récepteur de l'histamine H3 non-imidazoliques
Les chercheurs ont identifié le composé comme un agoniste partiel du récepteur de l'histamine H3 (H3R), qui joue un rôle crucial dans les activités du système nerveux central . Cette découverte est particulièrement importante pour le développement d'agonistes du H3R non-imidazoliques à haute affinité, qui peuvent être utilisés pour réguler des processus physiologiques tels que le sommeil, la cognition et l'apport alimentaire.
Recherche pharmacologique
La sous-unité azétidine présente dans le composé est connue pour ses propriétés pharmacophores. Elle est utilisée dans la conception de molécules ayant une variété d'activités biologiques, y compris des agents thérapeutiques potentiels . Cela en fait un atout précieux dans la recherche pharmacologique pour la découverte et le développement de médicaments.
Mécanisme D'action
Target of Action
The compound’s primary targets are likely to be specific proteins or enzymes in the body. The exact targets would depend on the compound’s structure and properties. For example, compounds containing an azetidine ring, like this one, are often used in drug design due to their ability to mimic the structure of peptides .
Mode of Action
The compound would interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the azetidine ring and the methoxy group could influence the compound’s binding affinity and selectivity .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the pathway’s activity .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its physicochemical properties, such as its solubility, stability, and molecular size. For example, the methoxy group could enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to decreased production of the pathway’s end products .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could decrease at high temperatures or extreme pH values .
Analyse Biochimique
Biochemical Properties
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for modulating neurotransmitter release in the central nervous system. Additionally, 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol exhibits binding affinity towards cytochrome P450 enzymes, influencing their metabolic activity .
Cellular Effects
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay, indicating its role in cell signaling . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and growth .
Molecular Mechanism
The molecular mechanism of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to histamine H3 receptors, leading to partial agonist activity . This binding interaction modulates neurotransmitter release and affects various physiological processes. Additionally, 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol inhibits certain cytochrome P450 enzymes, altering their metabolic activity and influencing drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol change over time. The compound exhibits stability under normal storage conditions, but its degradation can occur under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol can lead to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects may be observed. For example, high doses of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol can lead to neurotoxicity and liver damage in animal models . Threshold effects have also been reported, indicating the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, leading to alterations in drug metabolism . Additionally, 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol can modulate the levels of specific metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cells, it can interact with binding proteins, influencing its localization and accumulation . The distribution of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol within tissues is also influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, it has been observed to localize in the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and energy production . The subcellular localization of 2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol is crucial for its biochemical activity and physiological effects .
Propriétés
IUPAC Name |
2-[(3-aminoazetidin-1-yl)methyl]-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-10-4-2-3-8(11(10)14)5-13-6-9(12)7-13/h2-4,9,14H,5-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXCUELCZLMFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466504.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466506.png)


![3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1466515.png)

![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)



![2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1466523.png)

![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)
![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)
